molecular formula C7H6BrF B073676 2-Bromo-6-fluorotoluene CAS No. 1422-54-4

2-Bromo-6-fluorotoluene

Cat. No. B073676
Key on ui cas rn: 1422-54-4
M. Wt: 189.02 g/mol
InChI Key: DJGXPFQIMLEVPA-UHFFFAOYSA-N
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Patent
US07790729B2

Procedure details

A suspension of 2-bromo-6-fluorotoluene (5.00 g, 26.45 mmol), NBS (5.18 g, 29.10 mmol), and VAZO (323 mg, 1.32 mmol) in CCl4 (100 mL) was heated to reflux under vigoroue stirring overnight. The reaction mixture was cooled to room temperature, concentrated and the residue was removed by filtration. The filtrate was concentrated and the residue was re-dissolved in ethanol (90 mL), treated with a solution of NaCN (2.59 g, 52.9 mmol) in water (20 mL) and the combined mixture was heated to reflux for 5 hrs. Ethanol was removed under reduced pressure, the aqueous residue was diluted with water and extracted with AcOEt. The organic layer was successively washed with water and brine, concentrated, adsorbed on silica gel and purified by flash column chromatography (eluents AcOEt/hexanes: 10/90 to 20/80) to afford title compound 329 (3.92 g, 69% yield over 2 steps, slightly contaminated) as a pale yellow sticky solid. 1H NMR (400 MHz, DMSO-d6) δ (ppm): 7.62-7.57 (m, 1H), 7.45-7.35 (m, 2H), 4.08 (s, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5.18 g
Type
reactant
Reaction Step One
Name
Quantity
323 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2.59 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
69%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[CH3:9].C1C(=O)[N:14](Br)[C:12](=O)C1.CC(N=NC(C#N)(C)C)(C#N)C.[C-]#N.[Na+]>C(Cl)(Cl)(Cl)Cl.O>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[CH2:9][C:12]#[N:14] |f:3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(C(=CC=C1)F)C
Name
Quantity
5.18 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
323 mg
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
2.59 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under vigoroue
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was re-dissolved in ethanol (90 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the combined mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 hrs
Duration
5 h
CUSTOM
Type
CUSTOM
Details
Ethanol was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the aqueous residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt
WASH
Type
WASH
Details
The organic layer was successively washed with water and brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography (eluents AcOEt/hexanes: 10/90 to 20/80)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C(=CC=C1)F)CC#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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